1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features a difluoromethyl group attached to a phenyl ring, which is further substituted with an amino group and a propanone moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. The amino group can be introduced via nucleophilic substitution reactions, while the propanone moiety is often incorporated through Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group may also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains a bis(trifluoromethyl)phenyl group and an alcohol moiety.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Features a trifluoromethyl group at the para position of the phenyl ring.
Uniqueness
1-(2-Amino-4-(difluoromethyl)phenyl)propan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-[2-amino-4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11F2NO/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13/h3-5,10H,2,13H2,1H3 |
InChI Key |
SPKOGFRBSFWQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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